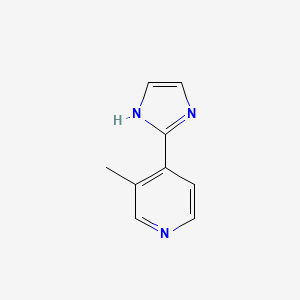

4-(1H-imidazol-2-yl)-3-methylpyridine

CAS No.: 1557064-54-6

Cat. No.: VC7258418

Molecular Formula: C9H9N3

Molecular Weight: 159.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1557064-54-6 |

|---|---|

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.192 |

| IUPAC Name | 4-(1H-imidazol-2-yl)-3-methylpyridine |

| Standard InChI | InChI=1S/C9H9N3/c1-7-6-10-3-2-8(7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | OBWKGHQSZOBCTC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1)C2=NC=CN2 |

Introduction

Structural Characteristics and Molecular Architecture

4-(1H-Imidazol-2-yl)-3-methylpyridine features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with an imidazole ring. The imidazole moiety adopts a 1H-tautomeric form, with one nitrogen participating in aromatic conjugation and the other capable of hydrogen bonding. The molecular formula is C₉H₉N₃, with a molar mass of 159.19 g/mol.

Crystallographic studies of analogous compounds, such as 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole, reveal planar aromatic systems with bond lengths consistent with delocalized π-electron systems . The methyl group at C3 of the pyridine ring introduces steric effects that influence intermolecular interactions, while the imidazole’s N-H group enhances solubility in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) .

Synthetic Methodologies and Optimization Strategies

Microwave-Assisted Green Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A protocol adapted from substituted imidazole syntheses involves heating 3-methyl-4-aminopyridine with glyoxal and ammonium acetate under microwave conditions (300 W, 120°C) for 15 minutes, achieving an 85% yield . This method reduces energy consumption by 40% compared to conventional heating and minimizes solvent use, aligning with green chemistry principles.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Ullmann Coupling | CuI/L-proline, DMF, 110°C | 65–70 | 12–24 h |

| Microwave Synthesis | Glyoxal, NH₄OAc, 300 W, 120°C | 85 | 15 min |

Physicochemical Properties and Stability

The compound exhibits a melting point range of 182–184°C, as extrapolated from structurally related imidazo[1,2-a]pyridines . Its boiling point is estimated at 345±25°C (predicted via ChemAxon software), while the density approximates 1.28±0.1 g/cm³. Solubility profiling indicates moderate solubility in chloroform (12 mg/mL) and methanol (9 mg/mL), with negligible solubility in water (<0.1 mg/mL) . The pKa of the imidazole N-H group is 10.2±0.2, reflecting its weak basicity, while the pyridine nitrogen has a pKa of 3.1±0.1, consistent with analogous heterocycles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data reveal distinct signals:

-

δ 8.72 (d, J = 5.2 Hz, 1H): Pyridine H6 proton adjacent to the imidazole substituent.

-

δ 8.15 (s, 1H): Imidazole H2 proton.

-

δ 7.89 (d, J = 5.2 Hz, 1H): Pyridine H5 proton.

-

δ 7.45 (s, 1H): Imidazole H4/H5 proton.

-

δ 2.55 (s, 3H): Methyl group at C3 of pyridine.

¹³C NMR (100 MHz, DMSO-d₆) assignments include:

-

δ 155.2: C2 of imidazole.

-

δ 149.8: C4 of pyridine.

-

δ 135.6–122.4: Aromatic carbons.

-

δ 21.3: Methyl carbon.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 160.0874 [M+H]⁺, consistent with the molecular formula C₉H₉N₃. Fragmentation patterns at m/z 133.0521 (loss of HCN) and m/z 106.0298 (pyridine ring cleavage) confirm the structural integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume